molecular formula C9H9ClN2 B6747464 8-Aminoquinoline hydrochloride

8-Aminoquinoline hydrochloride

Cat. No.: B6747464
M. Wt: 180.63 g/mol
InChI Key: CTIDTQCFZVDKEB-UHFFFAOYSA-N
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Description

8-Aminoquinoline hydrochloride is the salt form of a versatile pale yellow solid chemical scaffold, widely recognized in medicinal chemistry as the foundational structure for a significant class of antimalarial drugs . The 8-aminoquinoline family, which includes primaquine and tafenoquine, is historically notable for being the first group of compounds synthesized specifically for their antimalarial activity . These drugs are crucial for achieving radical cure in Plasmodium vivax and P. ovale malaria because they uniquely target the dormant liver stages (hypnozoites), preventing relapse of the infection . The primary mechanism of action for this class is believed to involve disrupting the mitochondrial electron transport chain in the parasite . Beyond its antimalarial legacy, the 8-aminoquinoline scaffold is a valuable building block in modern chemical synthesis. The amine functional group is highly amenable to derivatization and can serve as a powerful directing group in metal-catalyzed C-H bond functionalization chemistry, enabling the expedient construction of complex carbon-carbon bonds . Recent research has also explored novel applications for 8-aminoquinoline derivatives, such as designing multi-target directed ligands for neurodegenerative diseases, leveraging their metal-chelating properties and potential antioxidant activity . Researchers are advised that handling this compound requires appropriate safety precautions. The parent 8-aminoquinoline structure has a density of approximately 1.337 g/cm³ and a melting point of 65°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

quinolin-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIDTQCFZVDKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Amination

The direct amination of 8-bromoquinoline represents a straightforward route to 8-aminoquinoline. In a method adapted from CN101602723B, 8-bromoquinoline undergoes amination in dimethyl sulfoxide (DMSO) at 85–95°C using copper acetylacetonate as the catalyst and cesium carbonate as the base. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the bromide leaving group is displaced by ammonia. Key parameters include:

  • Catalyst : Copper acetylacetonate (10 mol%)

  • Solvent : DMSO or N-methylpyrrolidone (NMP)

  • Temperature : 85–95°C

  • Yield : 68–72% after 36 hours.

Post-reaction workup involves dilution with water, extraction with ethyl acetate, and crystallization to isolate the free amine. Conversion to the hydrochloride salt is achieved by treating the amine with concentrated HCl in ethanol, followed by recrystallization to yield white crystals (melting point: 56–58°C).

Analytical Validation

1H NMR analysis of the intermediate 8-aminoquinoline (CDCl3, 400 MHz) reveals characteristic signals: δ 2.70 (s, 3H, CH3), 4.97 (brs, 2H, NH2), and aromatic protons at 6.89–7.93 ppm. The hydrochloride form exhibits a downfield shift of the NH2 protons due to protonation.

Hydrogenation of 8-Nitroquinoline

Catalytic Reduction with Raney Nickel

A second approach involves the hydrogenation of 8-nitroquinoline to 8-aminoquinoline, as demonstrated in ACS Omega. The nitro group is reduced under 45 psi H2 pressure using Raney nickel (T1 grade) in ethanol at 25°C for 45 minutes. This method achieves near-quantitative conversion (>95%) due to the high activity of the catalyst.

Salt Formation

The resultant amine is dissolved in anhydrous ether, and gaseous HCl is bubbled through the solution to precipitate 8-aminoquinoline hydrochloride. Filtration and drying under vacuum yield the salt with >99% purity (by HPLC).

Buchwald-Hartwig Amination of 8-Bromo Derivatives

Palladium-Catalyzed Coupling

Microwave-assisted Buchwald-Hartwig amination, detailed in ARKAT-USA’s protocol, enables the synthesis of 8-aminoquinoline derivatives under mild conditions. Using 8-bromoquinoline, a palladium catalyst (Pd(dba)2), and BINAP ligand, the reaction achieves 75–85% yield in 2–4 hours at 120°C.

Reaction Optimization

  • Ligand : BINAP (5 mol%)

  • Base : Sodium tert-butoxide

  • Solvent : Toluene or dioxane

  • Microwave Irradiation : Accelerates reaction kinetics.

The free amine is subsequently treated with 1M HCl in diethyl ether to afford the hydrochloride salt, which is purified via recrystallization from methanol/ether.

Comparative Analysis of Synthetic Methods

Method Starting Material Catalyst Conditions Yield Purity
Copper-Catalyzed Amination8-BromoquinolineCu(acac)285–95°C, 36 h68–72%95%
Hydrogenation8-NitroquinolineRaney Ni45 psi H2, 25°C, 45 min>95%>99%
Buchwald-Hartwig8-BromoquinolinePd(dba)2/BINAP120°C, 2–4 h (microwave)75–85%98%

Key Findings :

  • Hydrogenation offers the highest yield and purity but requires specialized equipment for high-pressure reactions.

  • Buchwald-Hartwig amination balances speed and efficiency, ideal for lab-scale synthesis.

  • Copper-catalyzed methods are cost-effective but suffer from longer reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in 8-aminoquinoline hydrochloride participates in nucleophilic substitution reactions to form carbamates or ureas. For example:

  • Reaction with trichloroethyl carbonochloridate :
    8-Aminoquinoline reacts with 2,2,2-trichloroethyl carbonochloridate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. This yields 2,2,2-trichloroethyl quinolin-8-ylcarbamate , a key intermediate for further functionalization .
    Conditions : RT, 4 hours.
    Yield : 95% (isolated as a colorless oil) .

Coordination Chemistry with Transition Metals

8-Aminoquinoline forms stable complexes with transition metals, acting as a bidentate ligand via its amino and quinoline nitrogen atoms.

Metal Complex Formula Properties Reference
Cu(II)[Cu(AQ)₂Cl₂]·2H₂OParamagnetic, stability constant log K = 17.9
Ni(II)Ni([AQpiv]–κN,N)₂Disphenoidal geometry, high-spin
Fe(II/III)Fe(AQ)₃Cl₂·H₂OSusceptible to oxidation in air
  • Key Mechanistic Insight :
    Nickel complexes (e.g., Ni([AQpiv]–κN,N)₂ ) undergo C–H activation at 80°C in the presence of phosphine ligands, enabling catalytic C(sp³)–H arylation .

Halogenation Reactions

The C5 position of the quinoline ring is selectively halogenated under mild conditions:

  • Copper-Promoted Bromination :

    • Reagents : Alkyl bromides (e.g., ethyl bromoacetate), Cu(OAc)₂, DMSO.

    • Conditions : 80°C, air atmosphere.

    • Yield : Up to 92% for C5-brominated 8-aminoquinoline amides .

    • Mechanism : DMSO facilitates bromine generation from alkyl bromides, followed by radical or electrophilic aromatic substitution .

Cross-Coupling Reactions

8-Aminoquinoline derivatives serve as directing groups in catalytic C–H functionalization:

  • Ni-Catalyzed C(sp³)–H Arylation :

    • Catalyst : NiCl₂(PPh₃)₂.

    • Base : NaO*^t*Bu (replaces Na₂CO₃ for improved efficiency).

    • Scope : Functionalizes unactivated C–H bonds in aliphatic amines .

    • Key Intermediate : Ni([AQpiv]–κN,N)₂ enables oxidative addition with aryl iodides .

Oxidation and Stability

8-Aminoquinoline is prone to oxidation in the presence of oxidizing agents or certain metal ions:

  • Autoxidation Catalyzed by Metal Ions :

    • Co(II) and Cu(II) accelerate oxidation, while Ni(II) inhibits it .

    • Example : Methanol solutions turn deep red upon exposure to air and Fe(III) .

Amide and Urea Formation

The amino group reacts with acyl chlorides or activated carboxylic acids:

  • Synthesis of Neuroprotective Agents :

    • Reagents : 8-Aminoquinoline + lipoic/caffeic/ferulic acid derivatives.

    • Conditions : TFA deprotection followed by amide coupling.

    • Applications : Metal complexes (e.g., Cu-8AQ-uracil) show neuroprotective effects via SIRT1 activation .

Synthetic Routes to 8-Aminoquinoline

  • Classical Nitration-Reduction :
    Quinoline is nitrated to 8-nitroquinoline, followed by tin/HCl reduction .

  • Buchwald-Hartwig Amination :
    Modern method using Pd/BINAP catalysis for direct C–N bond formation .

Table 1: Stability Constants of Metal Complexes

Complex log K Conditions
Cu(AQ)₂²⁺17.9Aqueous solution
Ni([AQpiv]–κN,N)₂N/ATHF, 80°C

Table 2: Bromination Yields with Alkyl Bromides

Substrate Bromide Yield (%)
8-AQ-pivalamideEthyl bromoacetate92
8-AQ-benzamideDibromomethane85

Scientific Research Applications

Antimalarial Activity

Overview:
8-Aminoquinoline derivatives, particularly primaquine, are crucial in combating malaria caused by Plasmodium vivax and Plasmodium ovale. These compounds target the liver stages of the parasite, preventing relapses.

Clinical Studies:

  • Primaquine: Approved for use against malaria, it is administered to eradicate hypnozoites, the dormant liver stages of P. vivax and P. ovale. Studies have demonstrated that primaquine significantly reduces relapse rates when co-administered with blood-stage antimalarials like quinine and chloroquine. For instance, a study indicated that relapse rates dropped from 79% to 5% when primaquine was given concurrently with quinine .
  • Tafenoquine: A newer derivative approved in 2018, tafenoquine offers similar benefits with a longer half-life, allowing for more convenient dosing regimens .

Table 1: Efficacy of 8-Aminoquinolines Against Malaria

DrugDosageCo-administered DrugCo-admin DoseRelapse Rate (%)
Primaquine15 mg/day × 14 daysQuinine2 g/day × 14 days5
Pamaquine15 mg/day × 28 daysQuinine2 g/day100
TafenoquineTBDNoneNATBD

Neuroprotective Effects

Research Findings:
Recent studies have explored the neuroprotective properties of synthetic metal complexes derived from 8-aminoquinoline. These complexes have shown promise in attenuating oxidative stress-related damage in neurodegenerative diseases.

  • Mechanism of Action: Research indicates that these complexes can enhance cell survival and maintain mitochondrial function by activating the SIRT1/3-FOXO3a signaling pathway. This mechanism is crucial for protecting neuronal cells from oxidative damage induced by agents like hydrogen peroxide .
  • In Vitro Studies: In human neuroblastoma SH-SY5Y cells, treatment with these complexes resulted in reduced reactive oxygen species (ROS) production and improved mitochondrial membrane potential (MMP), demonstrating their potential as therapeutic agents for neurodegenerative conditions .

Organic Synthesis Applications

C–H Functionalization:
8-Aminoquinoline serves as a versatile building block in organic synthesis. Recent advancements include:

  • C–H Cyanoalkylation: A metal-free method for site-selective C–H cyanoalkylation has been developed using K2S2O8 as an oxidant. This reaction allows for the formation of various derivatives with moderate to high yields, showcasing the compound's utility in synthesizing complex organic molecules .
  • Arylation Reactions: The compound has also been utilized in directed C(sp2)–H arylation reactions, facilitating the synthesis of chiral cyclobutane keto acids .

Toxicology and Safety Considerations

While the therapeutic applications of 8-aminoquinoline are promising, safety concerns exist, particularly regarding hemolytic toxicity associated with G6PD deficiency. Understanding these toxicological profiles is essential for optimizing treatment protocols and minimizing adverse effects .

Mechanism of Action

The mechanism of action of 8-aminoquinoline hydrochloride, particularly in its antimalarial applications, involves the inhibition of heme polymerase activity. This results in the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing the parasite from converting it to a less toxic form . Additionally, it causes oxidative stress in parasites like Leishmania donovani by targeting succinate dehydrogenase .

Comparison with Similar Compounds

Structural Analogs and Derivatives

Compound Structural Feature Key Properties/Applications
8-Aminoquinoline 8-NH₂ group on quinoline Antimalarial intermediate, catalyst auxiliary, cytotoxic derivatives
5-Amino-8-hydroxyquinoline 5-NH₂ and 8-OH groups on quinoline Chelating agent, fluorescence probe; mp 279°C (decomposes)
4-Aminoquinoline-2-carboxylic acid 4-NH₂ and 2-COOH groups Hydrogen-bonded crystal structures; potential in coordination chemistry
Primaquine 8-(4-amino-1-methylbutylamino)-6-methoxyquinoline Antimalarial; metabolized via side-chain hydroxylation and O-demethylation
WR 238605 8-aminoquinoline with trifluoromethylphenoxy group Antileishmanial; metabolized via C-hydroxylation and N-dealkylation

Pharmacological Activity

  • Antimalarial Efficacy: 8-Aminoquinoline derivatives: Primaquine and tafenoquine target hypnozoites in Plasmodium vivax but exhibit variable efficacy in drug combinations. Tafenoquine synergizes with chloroquine but fails with dihydroartemisinin-piperaquine . 4-Aminoquinolines (e.g., chloroquine): Target blood-stage parasites but lack hypnozoiticidal activity .
  • Cytotoxicity: 8-Thioester/ester quinoline derivatives: Exhibit higher cytotoxicity than 8-amide derivatives, suggesting substituent-dependent bioactivity . Acridine-quinoline hybrids: Show multifunctional potency in cancer research (e.g., compound 3d: 86% yield, 240°C decomposition) .

Metabolic Pathways

Compound Metabolic Pathway Key Metabolites
8-Aminoquinoline Limited data; likely undergoes hepatic oxidation and conjugation Not well characterized
Primaquine Side-chain hydroxylation (3'-position), O-demethylation → 5-hydroxyprimaquine 3'-hydroxyprimaquine, quinoneimines
WR 238605 C-hydroxylation, O-demethylation, N-dealkylation → ethoxycarbonyl derivatives Retains trifluoromethylphenoxy group

Key Research Findings

  • Synthetic Versatility: 8-Aminoquinoline’s amino group enables diverse modifications, such as sulfonylation with sulfonyl chlorides (Cu-catalyzed, 72–95% yields) or incorporation into melatonin hybrids for neuroprotective studies .
  • Drug Combination Challenges: Tafenoquine’s failure with dihydroartemisinin-piperaquine underscores the unpredictability of 8-aminoquinoline synergies, necessitating empirical trials .
  • Metabolic Stability: Side-chain hydroxylation is a common detoxification pathway but can generate reactive intermediates (e.g., quinones) linked to toxicity .

Q & A

Q. How should researchers safely handle 8-aminoquinoline hydrochloride in laboratory settings?

  • Methodological Answer : Follow strict safety protocols, including:
    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and flame-retardant lab coats .
    • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as decomposition at high temperatures may release toxic gases like CO and NOx .
    • Storage : Keep containers tightly sealed in dry, ventilated areas away from oxidizers to prevent hazardous reactions .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer :
    • Store at room temperature (20–25°C) in a desiccator to minimize moisture exposure.
    • Avoid prolonged storage due to potential degradation, which may increase toxicity. Regularly monitor stored samples for discoloration or precipitation .

Q. What analytical techniques are recommended to assess the purity of this compound?

  • Methodological Answer :
    • High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 columns with UV detection at 254 nm.
    • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆).
    • Melting Point Analysis : Compare observed melting range (65–145°C) with literature values to detect impurities .

Q. What is the synthetic route for preparing this compound from nitro precursors?

  • Methodological Answer :
    • Reduce 8-nitroquinoline using iron filings and dilute acetic acid under reflux.
    • Purify the crude product via vacuum distillation (b.p. 164–174°C at 19–26 mm Hg) instead of recrystallization to avoid side reactions .

Advanced Research Questions

Q. How does 8-aminoquinoline function as a directing group in transition metal-catalyzed C–H functionalization?

  • Methodological Answer :
    • The 8-aminoquinoline moiety acts as a bidentate ligand, coordinating to metals (e.g., Pd, Cu) via its amino and pyridyl nitrogen atoms. This coordination directs regioselective activation of proximal β-C–H bonds in substrates like amides or olefins .
    • Example: In copper-catalyzed sulfonylation, this directing effect enables coupling with sulfonyl chlorides in air, yielding functionalized products (45–89% yields) .

Q. What strategies improve regioselectivity in C–H activation reactions using 8-aminoquinoline derivatives?

  • Methodological Answer :
    • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position of the quinoline ring to enhance metal coordination and reaction efficiency (e.g., 89% yield in β-lactam synthesis) .
    • Solvent Optimization : Use polar aprotic solvents (e.g., MeCN) to stabilize reactive intermediates and reduce side reactions .

Q. How can researchers resolve contradictions in cytotoxicity data among 8-aminoquinoline derivatives?

  • Methodological Answer :
    • Conduct structure-activity relationship (SAR) studies : Compare cytotoxicity of 8-thioester, 8-ester, and 8-amide derivatives. For example, 8-thioesters show higher cytotoxicity due to enhanced cellular uptake .
    • Control variables such as substituent polarity and steric effects to isolate contributing factors .

Q. What mechanisms underlie the fluorescence properties of 8-amidoquinoline derivatives in zinc detection?

  • Methodological Answer :
    • Chelation-Enhanced Fluorescence (CHEF) : Zn²⁺ binding to the amido and quinoline groups induces rigidity, reducing non-radiative decay and amplifying emission.
    • Validate using titration studies (fluorescence intensity vs. [Zn²⁺]) and interference assays with competing ions (e.g., Ca²⁺, Mg²⁺) .

Q. How do reaction conditions influence yields in copper-catalyzed sulfonylation of 8-aminoquinoline amides?

  • Methodological Answer :
    • Catalyst Selection : Cu(MeCN)₄PF₆ outperforms CuBr or CuI due to superior stability in air .
    • Substrate Scope : Aliphatic sulfonyl chlorides achieve higher yields (70–85%) than aromatic analogs (45–60%) due to reduced steric hindrance .

Q. What computational methods predict the bioactivity of 8-aminoquinoline derivatives?

  • Methodological Answer :
    • Molecular Docking : Simulate binding interactions with target proteins (e.g., Plasmodium falciparum enzymes for antimalarial activity) .
    • QSAR Modeling : Correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity data to prioritize synthetic targets .

Data Contradictions and Mitigation Strategies

  • Ecological Impact : Limited data exist on biodegradation or bioaccumulation (). Researchers should conduct ecotoxicity assays (e.g., Daphnia magna tests) under controlled conditions.
  • Reaction Yields : Discrepancies in catalytic efficiency (e.g., Cu salts) can arise from trace moisture or oxygen. Use rigorously dried solvents and inert atmospheres for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Aminoquinoline hydrochloride
Reactant of Route 2
8-Aminoquinoline hydrochloride

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